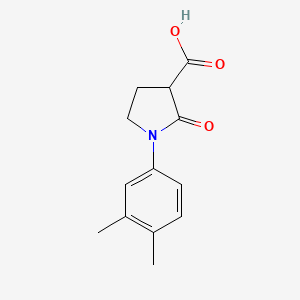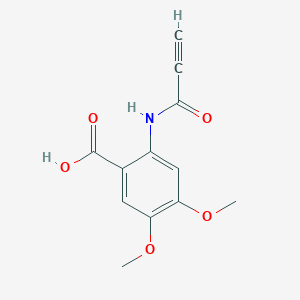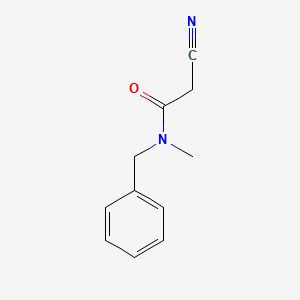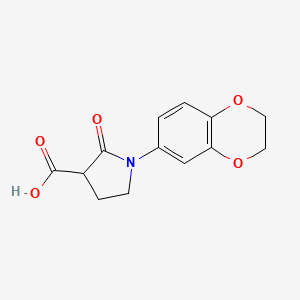
1-(3,4-Dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid
描述
1-(3,4-Dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid, commonly known as DMPCA, is an organic compound that belongs to the class of pyrrolidines. It is a clear, colorless liquid that is soluble in organic solvents and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. DMPCA has been studied extensively due to its potential applications in medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
DMPCA has been studied extensively due to its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, DMPCA has been used in the synthesis of a variety of drugs, including anticonvulsants, anti-inflammatory agents, and antibiotics. In biochemistry, DMPCA has been used in the synthesis of enzyme inhibitors, enzyme substrates, and other biomolecules. In pharmacology, DMPCA has been used in the synthesis of receptor ligands, agonists, and antagonists.
作用机制
The mechanism of action of DMPCA is not yet fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules such as prostaglandins. It is also thought to act as an agonist of the G-protein-coupled receptor PPAR-gamma, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
DMPCA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DMPCA has anti-inflammatory, anti-oxidative, and anti-cancer effects. In vivo studies have shown that DMPCA has anti-diabetic, anti-obesity, and anti-hypertensive effects.
实验室实验的优点和局限性
The major advantage of using DMPCA in lab experiments is its low cost and availability. It can be easily synthesized and is widely available in the market. The major limitation of using DMPCA in lab experiments is its toxicity. DMPCA is classified as a hazardous substance and must be handled with caution.
未来方向
There are a number of potential future directions for the use of DMPCA. These include further investigation into its mechanism of action, its potential use in the treatment of various diseases, and its potential use in drug delivery systems. Additionally, further research could be conducted into the development of new synthetic methods for the synthesis of DMPCA and the development of new derivatives of DMPCA with improved properties. Finally, further research could be conducted into the potential use of DMPCA as an agricultural pesticide.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-3-4-10(7-9(8)2)14-6-5-11(12(14)15)13(16)17/h3-4,7,11H,5-6H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTJOZZZMUUAAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCC(C2=O)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[(3-Methylphenyl)methyl]butanoic acid](/img/structure/B3374105.png)
![2-[(4-fluorophenyl)methoxy]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3374121.png)
![[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B3374123.png)


![2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B3374152.png)